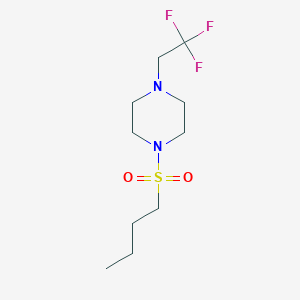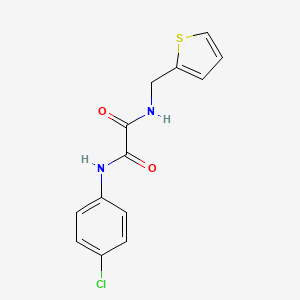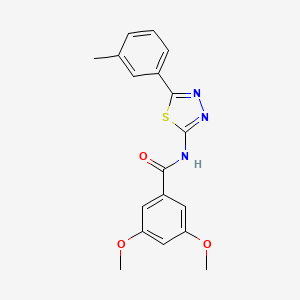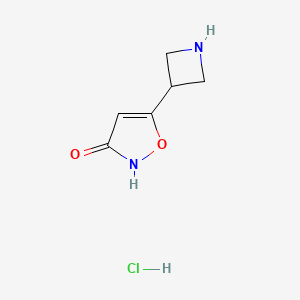
1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as BTP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BTP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities. BTP has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of novel drugs.
Applications De Recherche Scientifique
Analytical Methods Development
A study conducted by Kline, Kusma, and Matuszewski (1999) described a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. This method involves automated pre-column chemical derivatization followed by high-performance liquid chromatography with fluorescence detection. Although not directly referencing 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, the described compound shares structural similarities, emphasizing the importance of analytical chemistry in understanding such molecules' pharmacokinetics and dynamics in biological systems (W. Kline et al., 1999).
Enzymatic Studies
Research by Hvenegaard et al. (2012) investigated the metabolic pathways of a novel antidepressant, Lu AA21004, highlighting the enzymatic processes involving cytochrome P450 and other enzymes. This study reflects the broader application of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine derivatives in understanding drug metabolism and the role of enzymes in drug biotransformation (Mette G. Hvenegaard et al., 2012).
Receptor Antagonism
Borrmann et al. (2009) developed and characterized adenosine A2B receptor antagonists, including a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These compounds demonstrate the utility of piperazine derivatives in receptor binding studies, providing insight into molecular interactions that underpin receptor antagonism and potential therapeutic targets (T. Borrmann et al., 2009).
Chemical Synthesis and Characterization
Shainyan et al. (2008) explored the stereodynamic behavior of 1,4-diheterocyclohexanes, including derivatives of 1-(trifluoromethylsulfonyl)piperazine. Their work on the Perlin effect and conformer preferences in such compounds sheds light on the complex interactions within molecules and the impact of structural modifications on their physical and chemical properties (B. Shainyan et al., 2008).
Anticancer Activity
Kumar et al. (2007) synthesized and evaluated 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of human breast cancer cell proliferation. This research signifies the application of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine derivatives in oncology, contributing to the development of new chemotherapeutic agents (C. Ananda Kumar et al., 2007).
Propriétés
IUPAC Name |
1-butylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O2S/c1-2-3-8-18(16,17)15-6-4-14(5-7-15)9-10(11,12)13/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYZAFPHSIHWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772635.png)
![2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2772638.png)
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)



![5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2772646.png)
![N-(4-bromo-2-fluorophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2772647.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2772648.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)

![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)
![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)